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Compound of Interest

Compound Name: 2-Phenylbutyramide

CAS No.: 90-26-6

Cat. No.: B1677664

Get Quote

Executive Summary
This technical guide provides a rigorous analysis of 2-Phenylbutyramide (2-PBAm), a

structural isomer of the widely known ammonia scavenger 4-phenylbutyrate (4-PBA). While 4-

PBA is clinically established for urea cycle disorders (UCD) and histone deacetylase (HDAC)

inhibition, 2-PBAm and its derivatives occupy a distinct pharmacological niche.

Key Technical Distinctions:

Pharmacology: 2-PBAm is primarily an anticonvulsant scaffold (closely related to

pheneturide) and a precursor for potent HDAC inhibitors. Unlike 4-PBA, it does not undergo

efficient beta-oxidation to phenylacetate, rendering it ineffective as a glutamine-conjugating

ammonia scavenger.

Therapeutic Utility: Its derivatives are high-value targets for epilepsy (voltage-gated

channel blockade) and oncology (zinc-chelating HDAC inhibition).
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Synthetic Accessibility: The alpha-ethyl branching provides unique stereochemical control,

critical for optimizing binding affinity in HDAC active sites.

Part 1: Structural Basis & Pharmacophore Analysis
The core scaffold of 2-phenylbutyramide differs from 4-phenylbutyrate in the position of the

phenyl ring relative to the carbonyl group. This "alpha-substitution" sterically hinders beta-

oxidation, altering the metabolic fate and pharmacodynamics.

Comparative Pharmacophore Mapping
Feature

2-Phenylbutyramide (2-

PBAm)
4-Phenylbutyrate (4-PBA)

Structure -ethyl-benzeneacetamide -phenyl-butanoic acid salt

Primary MOA Channel Blockade

(Anticonvulsant)

Ammonia Scavenging

(Glutamine conjugation)

Secondary MOA
HDAC Inhibition (via

hydroxamic acid derivatives)

HDAC Inhibition (via aliphatic

chain)

Metabolism
Hydrolysis to 2-phenylbutyric

acid; Glucuronidation

-oxidation to Phenylacetate

Phenylacetylglutamine

Key Analogue Pheneturide (Urea derivative)
Sodium Phenylbutyrate

(Buphenyl)

Structural Logic Diagram
The following diagram illustrates the divergent pathways for 2-phenyl vs. 4-phenyl scaffolds.
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Caption: Divergent pharmacological pathways of Phenylbutyrate isomers. Note the distinct

metabolic blockade in the 2-phenyl series preventing nitrogen scavenging.

Part 2: Structure-Activity Relationships (SAR)
HDAC Inhibition Potency
Derivatives of 2-phenylbutyric acid, particularly when coupled with a hydroxamic acid (HA) zinc-

binding group (ZBG), exhibit nanomolar potency against Class I and II HDACs. The alpha-ethyl

group fills the hydrophobic pocket of the enzyme surface, enhancing selectivity compared to

linear analogues.

Table 1: Comparative IC50 Values of 2-Phenylbutyramide Analogues
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Compound
ID

R-Group
(Amide N)

Zinc
Binding
Group

Target
IC50 (

M)
Ref

2-PBAm

(Parent)

Amide (Weak

ZBG)
HDAC Broad > 1000 [1]

4-PBA (Ref) (Acid) Carboxylate HDAC Broad ~400 [2]

SAHA (Ref) Anilide linker
Hydroxamic

Acid
HDAC1/6 0.01 - 0.1 [3]

Analogue A

4-

aminobenza

mide

Hydroxamic

Acid
HDAC1 0.016 [4]

Analogue B
3-methyl-2-

phenyl...

Hydroxamic

Acid
HDAC8 0.045 [4]

Note: The transformation of the amide to a hydroxamic acid (Analogue A/B) increases potency

by >10,000-fold.

Anticonvulsant Activity
For anticonvulsant activity, the amide functionality is preserved. The SAR indicates:

Alpha-Ethyl Group: Essential for maximal electroshock (MES) protection. Removal (2-

phenylacetamide) reduces potency.

Amide Nitrogen: Substitution with small alkyl groups (Methyl, Ethyl) retains activity, but bulky

groups decrease blood-brain barrier (BBB) penetration.

Phenyl Ring: Para-substitution (e.g., Fluoro, Chloro) can enhance metabolic stability but

often reduces the therapeutic index due to sedation.

Part 3: Synthetic Pathways & Protocols[2]
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Protocol A: Synthesis of 2-Phenylbutyramide
(Anticonvulsant Core)
This protocol yields the primary amide suitable for biological testing or further derivatization.

Reagents:

2-Phenylbutyric acid (CAS 90-27-7)

Thionyl Chloride (

)

Ammonium Hydroxide (

, 28-30%) or Anhydrous Ammonia

Dichloromethane (DCM)

Step-by-Step Methodology:

Acid Chloride Formation:

Dissolve 10.0 g (60.9 mmol) of 2-phenylbutyric acid in 50 mL of dry DCM.

Add 8.8 mL (120 mmol) of thionyl chloride dropwise under

atmosphere.

Reflux at 40°C for 2 hours. Monitor by TLC (disappearance of acid).

Evaporate solvent and excess

under reduced pressure to yield crude 2-phenylbutyryl chloride (yellow oil).

Amidation:

Cool 50 mL of concentrated

to 0°C in an ice bath.
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Add the crude acid chloride dropwise with vigorous stirring. Caution: Exothermic reaction.

Stir for 1 hour at 0°C, then 2 hours at room temperature.

Isolation:

Filter the white precipitate (crude amide).

Wash with cold water (

mL) to remove ammonium salts.

Recrystallize from Ethanol/Water (1:1).

Yield: ~85-90%. Melting Point: 79-81°C.

Protocol B: Synthesis of N-Hydroxy-2-Phenylbutyramide
(HDAC Inhibitor)
This protocol converts the ester or acid chloride to the hydroxamic acid, the critical

pharmacophore for HDAC inhibition.

Reagents:

Ethyl 2-phenylbutyrate (or Acid Chloride from Protocol A)

Hydroxylamine hydrochloride (

)

Potassium Hydroxide (KOH)

Methanol (MeOH)

Step-by-Step Methodology:

Preparation of Hydroxylamine:

Dissolve 4.2 g (60 mmol)
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in 30 mL warm MeOH.

Dissolve 5.6 g (100 mmol) KOH in 20 mL MeOH.

Mix solutions at 0°C. Filter off the KCl precipitate immediately. Use the filtrate (free

) fresh.

Coupling:

Add 5.8 g (30 mmol) of Ethyl 2-phenylbutyrate to the hydroxylamine filtrate.

Stir at room temperature for 12-24 hours. Monitor by

test (red color indicates hydroxamic acid).

Workup:

Acidify carefully with 2N HCl to pH ~5 (precipitate forms).

Extract with Ethyl Acetate (

mL).

Wash organic layer with brine, dry over

.

Evaporate solvent.[1] Recrystallize from Ethyl Acetate/Hexane.

Part 4: Mechanism of Action (MOA) Visualization
The following diagram details the molecular mechanism for the HDAC inhibitory derivatives.
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Caption: Mechanism of HDAC inhibition by 2-phenylbutyramide hydroxamic acid derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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